molecular formula C10H12BrCl B1500129 5-Bromo-2-chloro-1,3-diethylbenzene

5-Bromo-2-chloro-1,3-diethylbenzene

Cat. No.: B1500129
M. Wt: 247.56 g/mol
InChI Key: OEFQUZJAISQYEJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,3-diethylbenzene (C₁₀H₁₃BrCl) is a halogenated aromatic compound featuring bromine and chlorine substituents at the 5- and 2-positions, respectively, with ethyl groups at the 1- and 3-positions. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and materials science, where halogen and alkyl substituents modulate reactivity and physical properties .

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

5-bromo-2-chloro-1,3-diethylbenzene

InChI

InChI=1S/C10H12BrCl/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3

InChI Key

OEFQUZJAISQYEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1Cl)CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Applications/Properties
5-Bromo-2-chloro-1,3-diethylbenzene C₁₀H₁₃BrCl ~245.6 (estimated) 1,3-diethyl; 2-Cl; 5-Br N/A N/A Hypothesized use in drug synthesis (analogous to 2-halo-1,3-diethylbenzene in GABA studies)
5-Bromo-2-chloro-1,3-dimethylbenzene C₈H₈BrCl 219.51 1,3-dimethyl; 2-Cl; 5-Br N/A N/A Lab reagent; discontinued commercial availability
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F 243.9 1,3-Cl; 2-F; 5-Br 234 1.824 High boiling point and density; used in organic intermediates
5-Bromo-2-chloro-1,3-dinitrobenzene C₆H₂BrClN₂O₄ 214.67 1,3-NO₂; 2-Cl; 5-Br 122–125 1.234 Light-sensitive solid; nitro groups enhance reactivity in electrophilic substitutions
5-Bromo-2-iodo-1,3-dimethylbenzene C₈H₈BrI 301.96 1,3-dimethyl; 2-I; 5-Br N/A N/A Aromatic intermediate for conductive polymers; iodine enhances cross-coupling reactivity

Key Structural and Functional Comparisons

Substituent Effects on Reactivity Halogen Position: Bromine at the 5-position and chlorine at the 2-position are common in intermediates for Suzuki couplings (e.g., 5-bromo-2-chloro-1,3-difluorobenzene in Scheme 9b) . Iodine in 5-bromo-2-iodo-1,3-dimethylbenzene allows for sequential cross-coupling reactions due to its lower bond dissociation energy compared to bromine . Alkyl vs. Nitro groups (e.g., in 5-bromo-2-chloro-1,3-dinitrobenzene) enhance electrophilic substitution reactivity but may introduce explosivity risks .

Physical Properties

  • Boiling Points : Ethyl and methyl derivatives generally exhibit lower boiling points than halogen-dense analogs. For example, 5-bromo-1,3-dichloro-2-fluorobenzene (bp 234°C) has a higher boiling point due to increased halogen-based polarity .
  • Density : Fluorine and chlorine substituents increase density (e.g., 1.824 g/cm³ for 5-bromo-1,3-dichloro-2-fluorobenzene ) compared to alkylated analogs .

Pharmacological Relevance

  • 2-Halo-1,3-diethylbenzene analogs (purity ≥98%) were studied for GABA receptor modulation, where ethyl groups may enhance lipophilicity and membrane permeability compared to methyl derivatives .

Safety and Handling

  • Bromo-chloro compounds (e.g., 5-bromo-2-chloro-1,3-difluorobenzene ) are typically harmful if inhaled or ingested, requiring stringent safety protocols .

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